molecular formula C10H9FO2 B12816284 (1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid

(1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid

Cat. No.: B12816284
M. Wt: 180.17 g/mol
InChI Key: ULOVTWLQHAOUKT-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of a fluorine atom and a phenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a fluorinated carbene source. The reaction typically requires the use of a chiral catalyst to ensure the desired stereochemistry is obtained. For example, the use of a chiral rhodium catalyst can facilitate the cyclopropanation reaction under mild conditions, yielding the desired product with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of enzymatic processes to achieve high yields and enantioselectivity. Enzymatic methods often employ biocatalysts, such as lipases or esterases, to catalyze the formation of the cyclopropane ring. These methods are advantageous due to their mild reaction conditions and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound derivatives with different oxidation states .

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane derivatives. Its fluorine atom can serve as a marker for tracking metabolic pathways and understanding enzyme-substrate interactions .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its chiral nature and functional groups make it a candidate for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features can impart desirable properties to polymers and other materials, making it valuable for various applications .

Mechanism of Action

The mechanism of action of (1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and phenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a fluorine atom and a phenyl group.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

(1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m0/s1

InChI Key

ULOVTWLQHAOUKT-WPRPVWTQSA-N

Isomeric SMILES

C1[C@H]([C@]1(C2=CC=CC=C2)F)C(=O)O

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.